1-[3-(1-cyclooctyl-4-piperidinyl)propanoyl]-4-ethylpiperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[3-(1-cyclooctyl-4-piperidinyl)propanoyl]-4-ethylpiperazine, commonly known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase (GABA-AT). GABA-AT is responsible for the breakdown of GABA, the primary inhibitory neurotransmitter in the central nervous system. By inhibiting GABA-AT, CPP-115 increases the levels of GABA in the brain, leading to potential therapeutic applications in several neurological disorders.
Mecanismo De Acción
CPP-115 works by inhibiting 1-[3-(1-cyclooctyl-4-piperidinyl)propanoyl]-4-ethylpiperazine-AT, the enzyme responsible for breaking down this compound in the brain. By inhibiting this compound-AT, CPP-115 increases the levels of this compound in the brain, leading to enhanced 1-[3-(1-cyclooctyl-4-piperidinyl)propanoyl]-4-ethylpiperazineergic neurotransmission and potential therapeutic effects in several neurological disorders.
Biochemical and Physiological Effects:
CPP-115 has been shown to increase this compound levels in the brain and enhance 1-[3-(1-cyclooctyl-4-piperidinyl)propanoyl]-4-ethylpiperazineergic neurotransmission. This can lead to several physiological effects, including reduced seizure activity, reduced anxiety-like behavior, and attenuated drug-seeking behavior.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of CPP-115 is its high selectivity for 1-[3-(1-cyclooctyl-4-piperidinyl)propanoyl]-4-ethylpiperazine-AT, which reduces the risk of off-target effects. Additionally, CPP-115 has demonstrated good pharmacokinetic properties and can be administered orally, making it a potentially attractive therapeutic option. However, one limitation of CPP-115 is its relatively short half-life, which may require frequent dosing to maintain therapeutic levels in the brain.
Direcciones Futuras
There are several potential future directions for research involving CPP-115. One area of interest is the potential use of CPP-115 in the treatment of other neurological disorders, such as depression and schizophrenia. Additionally, further research is needed to fully understand the mechanisms underlying the therapeutic effects of CPP-115 and to optimize dosing regimens for maximum efficacy. Finally, the development of novel 1-[3-(1-cyclooctyl-4-piperidinyl)propanoyl]-4-ethylpiperazine-AT inhibitors with improved pharmacokinetic properties and reduced toxicity may also be an area of future research.
Métodos De Síntesis
CPP-115 can be synthesized using a multi-step process involving the reaction of piperazine with 1-cyclooctanone, followed by the addition of 3-(4-piperidinyl)propanoic acid and ethyl chloroformate. The resulting compound is then purified and characterized using various analytical techniques.
Aplicaciones Científicas De Investigación
CPP-115 has been extensively studied for its potential therapeutic applications in several neurological disorders, including epilepsy, anxiety, and addiction. Preclinical studies have shown that CPP-115 can effectively increase 1-[3-(1-cyclooctyl-4-piperidinyl)propanoyl]-4-ethylpiperazine levels in the brain and reduce seizure activity in animal models of epilepsy. Additionally, CPP-115 has been shown to reduce anxiety-like behavior in rodents and attenuate drug-seeking behavior in animal models of addiction.
Propiedades
IUPAC Name |
3-(1-cyclooctylpiperidin-4-yl)-1-(4-ethylpiperazin-1-yl)propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H41N3O/c1-2-23-16-18-25(19-17-23)22(26)11-10-20-12-14-24(15-13-20)21-8-6-4-3-5-7-9-21/h20-21H,2-19H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFFFUSUTFLTNIL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C(=O)CCC2CCN(CC2)C3CCCCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H41N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.